1,3-Dibromo-5-difluoromethoxy-2-iodobenzene
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Overview
Description
1,3-Dibromo-5-difluoromethoxy-2-iodobenzene is an aromatic compound with the molecular formula C7H3Br2F2IO It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-difluoromethoxy-2-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method includes the bromination of a difluoromethoxy-substituted benzene, followed by iodination. The reaction conditions often require the use of strong halogenating agents such as bromine and iodine, along with catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-difluoromethoxy-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized benzene compounds.
Scientific Research Applications
1,3-Dibromo-5-difluoromethoxy-2-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-difluoromethoxy-2-iodobenzene involves its interaction with molecular targets and pathways in biological systems. The halogen atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluoro-2-iodobenzene: Similar in structure but lacks the difluoromethoxy group.
1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene: Contains an additional chlorine atom and lacks the difluoromethoxy group.
Uniqueness
1,3-Dibromo-5-difluoromethoxy-2-iodobenzene is unique due to the presence of both bromine and iodine atoms along with the difluoromethoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H3Br2F2IO |
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Molecular Weight |
427.81 g/mol |
IUPAC Name |
1,3-dibromo-5-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C7H3Br2F2IO/c8-4-1-3(13-7(10)11)2-5(9)6(4)12/h1-2,7H |
InChI Key |
ZARAGKIPGYVLAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)OC(F)F |
Origin of Product |
United States |
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